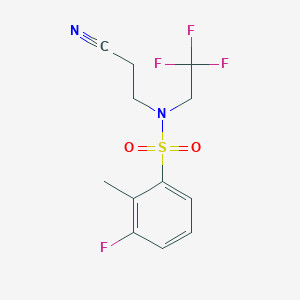![molecular formula C19H32N4O2 B7633922 N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide](/img/structure/B7633922.png)
N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as HCP or HCPA, and it is a potent and selective agonist of the CB1 cannabinoid receptor. The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system, where it plays a crucial role in the regulation of various physiological processes.
作用机制
HCPA is a potent and selective agonist of the CB1 receptor. It binds to the receptor and activates downstream signaling pathways, leading to various physiological effects. The CB1 receptor is primarily found in the central nervous system, where it plays a crucial role in the regulation of various physiological processes. Activation of the CB1 receptor by HCPA leads to the modulation of neurotransmitter release, which can affect appetite, pain, mood, and memory.
Biochemical and Physiological Effects
HCPA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase appetite and food intake in animal models, which has led to its potential use as a treatment for cachexia and other conditions associated with weight loss. HCPA has also been shown to have analgesic effects, making it a potential treatment for chronic pain. Additionally, HCPA has been shown to have anxiolytic and antidepressant effects, which has led to its potential use as a treatment for anxiety and depression.
实验室实验的优点和局限性
One of the primary advantages of using HCPA in lab experiments is its selectivity for the CB1 receptor. This allows researchers to study the specific effects of CB1 receptor activation without the confounding effects of other receptors. Additionally, HCPA has a long half-life, which allows for sustained activation of the CB1 receptor. However, one of the limitations of HCPA is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for the study of HCPA. One area of research is the development of novel CB1 receptor agonists with improved solubility and pharmacokinetic properties. Another area of research is the study of the CB1 receptor and its downstream signaling pathways in various disease states, such as obesity, chronic pain, and psychiatric disorders. Additionally, the potential use of HCPA as a therapeutic agent for these conditions should be further explored.
合成方法
The synthesis of HCPA involves several steps, including the reaction of 1,4-dibromobutane with cycloheptene to form 1-bromo-1-cycloheptylmethane. This intermediate is then reacted with 2-piperidin-1-ylethylamine to form N-[(1-cycloheptylmethyl)piperidin-2-yl]methanamine. The final step involves the reaction of this intermediate with pyrazole-4-carboxylic acid to form the desired product, N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide.
科学研究应用
HCPA has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been the study of the CB1 receptor and its role in various physiological processes. HCPA has been used as a tool compound to study the CB1 receptor and its downstream signaling pathways. This has led to a better understanding of the role of the CB1 receptor in the regulation of appetite, pain, mood, and memory.
属性
IUPAC Name |
N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O2/c24-18(20-16-19(25)8-4-1-2-5-9-19)17-14-21-23(15-17)13-12-22-10-6-3-7-11-22/h14-15,25H,1-13,16H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFKZKOXIXGKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)C2=CN(N=C2)CCN3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-naphthalen-1-yloxyethyl)urea](/img/structure/B7633849.png)
![4-[(3-Pyrazol-1-ylpiperidin-1-yl)methyl]phenol](/img/structure/B7633864.png)
![2,2,3,3-tetramethyl-N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]cyclopropane-1-carboxamide](/img/structure/B7633868.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N,6-dimethyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7633874.png)
![1-[(1-Benzylpiperidin-2-yl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7633878.png)
![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-thiophen-3-ylpropyl)urea](/img/structure/B7633892.png)


![Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate](/img/structure/B7633912.png)
![N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide](/img/structure/B7633926.png)
![1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone](/img/structure/B7633929.png)

![3-[1-(5-methylquinazolin-4-yl)pyrrolidin-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7633942.png)
![3-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,1-dimethylurea](/img/structure/B7633950.png)